Validated FAAH1 Molecular Target Engagement vs. Non-Covalent Class Leaders
The compound is explicitly documented as an inhibitor of Fatty-Acid Amide Hydrolase 1 (FAAH1) through covalent carbamoylation of the catalytic serine [1]. In contrast to reversible inhibitors like PF-04457845 (a urea-based inhibitor with an IC50 of 7.2 nM), carbamate inhibitors form a stable carbamoyl-enzyme complex. While direct IC50 data for this specific compound is not publicly available in the searched sources, its classification as a carbamate derivative with a 2-(trifluoromethyl)phenyl leaving group implies a mechanism-based inactivation profile distinct from reversible competitors [1], which typically require sustained high target occupancy for efficacy.
| Evidence Dimension | Target Engagement Mechanism |
|---|---|
| Target Compound Data | Covalent, irreversible FAAH1 inhibitor (carbamate derivative) [1] |
| Comparator Or Baseline | PF-04457845: Reversible, non-covalent FAAH1 inhibitor (IC50 = 7.2 nM, class data) |
| Quantified Difference | Mechanism of action: Irreversible vs. Reversible. Residence time and PD duration are expected to be significantly longer for the covalent compound, reducing dosing frequency in vivo. |
| Conditions | Target identification from the Therapeutic Target Database (IDRBLab) [1]; comparator data from peer-reviewed literature on FAAH inhibitor classes. |
Why This Matters
For researchers requiring sustained, wash-resistant FAAH1 inhibition in cellular or in vivo assays, a covalent inhibitor like Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate provides a distinct pharmacological tool beyond rapidly reversible ligands.
- [1] IDRBLab. Drug Information: Carbamate derivative 6. Access Date: 2026-05-09. https://idrblab.net/ttd/data/drug/details/D0I6VK View Source
